N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide
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Overview
Description
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl-2-cyanoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.
Decarboxylation and Reduction: The intermediate is then subjected to decarboxylation and reduction reactions to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyridine and phenyl groups contribute to the overall stability and specificity of the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethyl-pyridine core and exhibit similar chemical properties.
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine have comparable reactivity and applications.
Uniqueness
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and prop-2-enamide moieties enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c1-2-14(21)20-12-5-3-4-10(8-12)13-7-6-11(9-19-13)15(16,17)18/h2-9H,1H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOKCPVJPWSNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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